3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Overview
Description
“3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one” is a chemical compound with the molecular formula C18H16O5 . It has a molecular weight of 312.317 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzofuran ring, a dimethoxyphenyl group, and an oxoethyl group .
Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 506.8±50.0 °C at 760 mmHg . The melting point is not available .
Scientific Research Applications
Antioxidant Properties :
- Compounds structurally related to 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one have been synthesized and shown to exhibit significant antioxidant activities. Particularly, some derivatives demonstrated better radical scavenging effects than standard drugs like ascorbic acid in certain assays, such as hydrogen peroxide scavenging (Then et al., 2017).
Mechanism and Thermodynamics in Antioxidant Reactions :
- Studies on benzofuranone-typical compounds, which include derivatives of this compound, have elucidated their structures in solution and solid forms, and examined their thermodynamic driving forces in antioxidant reactions (Zhu et al., 2011).
Antimicrobial and Antioxidant Activities :
- A series of new derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some showed promising results, with significant antimicrobial ability and potency in various assays, including diphenyl-2-picrylhydrazyl (DPPH) radical scavenging and metal chelating activities (Kumar et al., 2015).
Nonlinear Optical Properties :
- Derivatives of this compound, like 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one, have been studied for their nonlinear optical properties using various techniques. These studies contribute to the development of materials for optical limiting and other photonic applications (Razvi et al., 2019).
Antinociceptive Agents :
- Benzofuranone derivatives, including closely related structures, have been evaluated for their antinociceptive properties, showing significant activity in chemically induced models of pain. These findings suggest potential therapeutic applications in pain management (Gonçalves et al., 2012).
Synthesis and Structural Analysis :
- Several studies focus on the synthesis and structural analysis of benzofuran derivatives, revealing insights into their molecular conformation and interactions. These analyses are crucial for understanding the properties and potential applications of these compounds (Salim et al., 2015).
Photoreactivity Studies :
- Research on the photochemical reactivity of benzofuran derivatives with other compounds, like benzophenone, has implications for understanding their behavior under light exposure and potential applications in photochemistry (Kawase et al., 1974).
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-15-8-7-11(9-17(15)22-2)14(19)10-16-12-5-3-4-6-13(12)18(20)23-16/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXTOAOZYOSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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